2-(1H-indol-3-yl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxoacetamide
Description
Historical Development of Indole-Isoxazole Compounds
The exploration of indole-isoxazole hybrids began in the early 2000s, spurred by the recognition of indole’s versatility in drug discovery. Early work focused on synthesizing simple indole-isoxazole conjugates to exploit their antibacterial and anti-inflammatory activities. For instance, Panda et al. (2004) demonstrated that indolyl-isoxazoles exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics. The integration of isoxazole moieties gained momentum in the 2010s, as researchers like Aksenov et al. (2019) developed spiro[indole-3,5′-isoxazoles] with anticancer activity via [4 + 1]-cycloaddition reactions. These efforts laid the groundwork for advanced hybrids like 2-(1H-indol-3-yl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxoacetamide , which incorporates a 3-methoxyphenyl substituent to enhance target binding.
Structural Significance in Medicinal Chemistry
The structural architecture of this hybrid compound is defined by three critical elements:
- Indole Core : The indole moiety contributes to π-π stacking interactions with aromatic residues in enzyme active sites, as evidenced in AChE inhibition studies.
- Isoxazole Ring : The isoxazole’s nitrogen-oxygen heteroatoms facilitate hydrogen bonding with biological targets, such as the catalytic triad of BACE1.
- 3-Methoxyphenyl Substituent : The methoxy group at the para position of the phenyl ring enhances lipophilicity, improving blood-brain barrier permeability—a critical factor for central nervous system (CNS)-targeted agents.
This triad of structural features enables multitarget engagement, a hallmark of modern drug design.
Core Pharmacophore Elements and Their Research Implications
The pharmacophore of This compound comprises:
- Indole-3-yl Group : Serves as a hydrogen bond donor via the NH group, critical for AChE inhibition (IC~50~ = 29.46 µM).
- Isoxazol-3-ylmethyl Bridge : Provides conformational rigidity, optimizing spatial alignment with the BACE1 active site (IC~50~ = 2.85 µM).
- 2-Oxoacetamide Linker : Acts as a metal-chelating agent, particularly for Fe^3+^, which may mitigate oxidative stress in neurodegenerative pathologies.
Modifications to these elements, such as substituting the methoxy group with nitro or halogens, have been shown to alter potency and selectivity. For example, replacing methoxy with bromine in analogous compounds increased anti-inflammatory activity tenfold by enhancing electron-withdrawing effects.
Research Rationale for Hybrid Molecule Development
The rationale for developing indole-isoxazole hybrids like This compound stems from three key factors:
- Synergistic Pharmacological Profiles : Indole’s antimicrobial and neuroprotective effects complement isoxazole’s anti-inflammatory and kinase-modulatory properties.
- Multitarget Drug Discovery : Hybrids targeting both AChE and BACE1 address the multifactorial pathology of Alzheimer’s disease, offering superior efficacy compared to single-target agents.
- Structural Tunability : The modular synthesis of these hybrids allows for rapid optimization of substituents, as demonstrated in the development of spirocyclic derivatives with sub-micromolar anticancer activity.
Ongoing research aims to expand the therapeutic scope of these hybrids into areas such as antimicrobial resistance and oncology, leveraging their diverse mechanisms of action.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-27-15-6-4-5-13(9-15)19-10-14(24-28-19)11-23-21(26)20(25)17-12-22-18-8-3-2-7-16(17)18/h2-10,12,22H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWMRERTAKRMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-3-yl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-oxoacetamide , commonly referred to as compound 1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 375.4 g/mol
- CAS Number : 953014-17-0
Synthesis
The synthesis of compound 1 typically involves multi-step reactions starting from readily available indole derivatives and isoxazole intermediates. The general synthetic pathway includes:
- Formation of Isoxazole Ring : Reaction of substituted phenyl compounds with hydroxylamine.
- Coupling Reaction : The isoxazole derivative is then coupled with an indole derivative through amide bond formation.
- Final Modification : Additional functional groups may be introduced to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. In vitro assays have shown that it preferentially inhibits the growth of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC (µM) |
|---|---|
| A549 | 8.6 |
| MCF7 | 7.3 |
| HeLa | 6.5 |
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) are reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| MRSA | 1.00 |
| Mycobacterium tuberculosis | 0.98 |
These results indicate that compound 1 possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent.
The biological activity of compound 1 is attributed to its ability to interact with specific molecular targets involved in cell signaling pathways:
- Inhibition of EPAC1 : Molecular docking studies suggest that compound 1 binds effectively to EPAC1, a guanine nucleotide exchange factor involved in cAMP signaling, which plays a critical role in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications on the isoxazole ring can significantly affect the biological potency of the compound. For instance, substituents at the 5-position of the isoxazole ring enhance activity against cancer cells compared to unsubstituted analogs.
Case Study 1: Anticancer Activity in A549 Cells
A study conducted by researchers demonstrated that treatment with compound 1 resulted in a dose-dependent decrease in cell viability in A549 cells, with an IC value of approximately 8.6 µM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.
Case Study 2: Antimicrobial Efficacy Against MRSA
In another investigation, compound 1 was tested against MRSA strains in vitro, showing an MIC of just 1 µg/mL. This potency suggests potential for further development as a therapeutic agent against antibiotic-resistant infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Isoxazole or Oxadiazole Moieties
- 2-(5-(tert-Butyl)Isoxazol-3-yl)-N-(3,5-Dichlorophenyl)-2-Oxoacetohydrazonoyl Cyanide (HJC0726) This compound shares the isoxazole-oxoacetamide backbone but replaces the indole with a dichlorophenyl group. It acts as an EPAC antagonist (IC₅₀: ~1–5 µM), highlighting the role of aryl substituents in target specificity .
- N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
Replacing the isoxazole with an oxadiazole-thioether linker enhances antimicrobial activity (MIC: 4–16 µg/mL against S. aureus), suggesting heterocyclic flexibility influences bioactivity .
Indole-Based 2-Oxoacetamides with Anticancer Activity
- N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamides
Adamantane-substituted derivatives exhibit potent cytotoxicity (IC₅₀: 8–25 µM against HeLa, MCF7, and HepG2 cells), indicating bulky hydrophobic groups improve membrane permeability . - D-24851 (N-(Pyridin-4-yl)-[1-(4-Chlorbenzyl)-Indol-3-yl]-Glyoxyl-Amid)
This microtubule inhibitor lacks neurotoxicity and overcomes multidrug resistance, underscoring the importance of aromatic substituents (e.g., chlorobenzyl) in evading efflux pumps .
Antimicrobial Indole-Oxoacetamides
- 8,9-Dihydrocoscinamide B (N-(2-(1H-Indol-3-yl)Ethyl)-2-(1H-Indol-3-yl)-2-Oxoacetamide)
A dimeric indole derivative with broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against ESKAPE pathogens). The ethyl linker between indole units enhances solubility compared to the methoxyphenylisoxazole group in the target compound . - 2-(1-(3-Bromopropyl)-1H-Indol-3-yl)-N-(2-Nitrophenyl)-2-Oxoacetamide
The bromopropyl chain and nitro group confer potent antibacterial effects (MIC: 2–8 µg/mL), illustrating how alkylation and electron-withdrawing substituents optimize activity .
Structure–Activity Relationship (SAR) Insights
Pharmacokinetic and Toxicity Profiles
- The methoxyphenylisoxazole group in the target compound likely improves oral bioavailability compared to analogues with polar substituents (e.g., hydroxyl or nitro groups) .
- D-24851 demonstrates oral efficacy and low neurotoxicity, a trait linked to its unique binding site on tubulin, avoiding interactions with neuronal microtubules .
- Adamantane-containing derivatives exhibit higher metabolic stability but may accumulate in adipose tissue due to hydrophobicity .
Q & A
Q. Optimization Strategies :
- Temperature control : Maintain 0–5°C during nitrile oxide formation to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility .
- Catalysts : Add catalytic triethylamine to neutralize HCl byproducts during amide bond formation .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Isoxazole formation | 3-Methoxyphenyl nitrile oxide, DMF, 60°C | 65–75 |
| Indole activation | Chloroacetyl chloride, THF, 0°C | 80–85 |
| Amide coupling | EDC, HOBt, DMF, RT | 70–78 |
Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Level : Basic
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm the presence of indole NH (δ 10.2–11.0 ppm), isoxazole protons (δ 6.5–7.5 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- ¹³C NMR : Identify carbonyl signals (δ 165–170 ppm) and aromatic carbons .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 406.1) .
Critical Note : Residual solvents (e.g., DMF) should be quantified via GC-MS to meet ICH guidelines .
How can computational modeling approaches like molecular docking be utilized to predict the biological targets of this compound?
Level : Advanced
Methodological Answer :
- Target Identification :
- Validation :
Case Study : Docking studies predicted strong affinity for CDK2 (ΔG = -9.2 kcal/mol), validated by in vitro kinase inhibition (IC₅₀ = 1.2 µM) .
What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
Level : Advanced
Methodological Answer :
- Experimental Replication :
- Standardize assay conditions (e.g., cell lines, serum concentration) to minimize variability .
- Use positive controls (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Data Analysis :
- Apply Bland-Altman plots to quantify inter-study variability in IC₅₀ values .
- Meta-analysis using RevMan to pool data from ≥3 independent studies .
- Mechanistic Studies :
- Perform target engagement assays (e.g., CETSA) to confirm on-target effects in conflicting models .
Example : Discrepancies in anti-proliferative activity (IC₅₀ = 5–50 µM) were resolved by identifying differential expression of ABC transporters in cell lines .
What methodologies are employed to study the structure-activity relationship (SAR) of analogs of this compound?
Level : Advanced
Methodological Answer :
- Analog Design :
- Isoxazole modifications : Replace 3-methoxyphenyl with 4-fluorophenyl to assess electronic effects .
- Indole substitutions : Introduce 5-chloro or 5-methoxy groups to evaluate steric and hydrophobic contributions .
- Biological Testing :
- Profile analogs against a panel of 12 cancer cell lines (NCI-60 subset) to determine selectivity .
- Measure logP (HPLC) and solubility (shake-flask method) to correlate physicochemical properties with activity .
- Data Modeling :
Key Finding : The 3-methoxy group on the isoxazole enhances solubility (logP = 2.1 vs. 3.5 for unsubstituted analogs) without compromising target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
